molecular formula C13H17N3O4 B11845456 tert-Butyl bis(oxazol-2-ylmethyl)carbamate

tert-Butyl bis(oxazol-2-ylmethyl)carbamate

Cat. No.: B11845456
M. Wt: 279.29 g/mol
InChI Key: PCPRFFPPTPHYQQ-UHFFFAOYSA-N
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Description

tert-Butyl bis(oxazol-2-ylmethyl)carbamate: is an organic compound with the molecular formula C13H17N3O4. It is known for its unique structure, which includes two oxazole rings and a tert-butyl carbamate group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl bis(oxazol-2-ylmethyl)carbamate typically involves the reaction of oxazole derivatives with tert-butyl carbamate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl bis(oxazol-2-ylmethyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler carbamate derivatives .

Scientific Research Applications

tert-Butyl bis(oxazol-2-ylmethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl bis(oxazol-2-ylmethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The oxazole rings can form hydrogen bonds and other non-covalent interactions with target molecules, leading to changes in their activity. The tert-butyl carbamate group can also participate in covalent bonding, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl bis(oxazol-2-ylmethyl)carbamate is unique due to its combination of oxazole rings and a tert-butyl carbamate group. This structure imparts specific reactivity and stability, making it valuable in various applications. Its ability to undergo diverse chemical reactions and form stable complexes with biological molecules sets it apart from similar compounds .

Properties

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

tert-butyl N,N-bis(1,3-oxazol-2-ylmethyl)carbamate

InChI

InChI=1S/C13H17N3O4/c1-13(2,3)20-12(17)16(8-10-14-4-6-18-10)9-11-15-5-7-19-11/h4-7H,8-9H2,1-3H3

InChI Key

PCPRFFPPTPHYQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=NC=CO1)CC2=NC=CO2

Origin of Product

United States

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